molecular formula C18H21NO3 B2987839 N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1798521-84-2

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2987839
CAS No.: 1798521-84-2
M. Wt: 299.37
InChI Key: DFEZKWDKSGEDPX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl substituent. Its structure combines aromatic (benzamide core), heterocyclic (furan and tetrahydropyran), and alkyl moieties, making it a candidate for diverse pharmacological applications, including kinase inhibition or enzyme modulation. The compound’s design likely aims to optimize solubility, metabolic stability, and target binding through its hybridized substituents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-4-2-5-15(12-14)18(20)19(13-17-6-3-9-22-17)16-7-10-21-11-8-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEZKWDKSGEDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The furan and tetrahydropyran groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the benzamide group may produce the corresponding amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The furan and tetrahydropyran groups may facilitate binding to specific sites on the target molecule, leading to inhibition or activation of its function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure R1 (N-substituent) R2 (Benzamide Position) Key Features
Target Compound Benzamide Furan-2-ylmethyl, tetrahydro-2H-pyran-4-yl 3-methyl Balanced lipophilicity and steric bulk
N-(furan-2-ylmethyl)-3-methoxy analog Benzamide Furan-2-ylmethyl, tetrahydro-2H-pyran-4-yl 3-methoxy Increased polarity (methoxy vs. methyl)
JXC010 (from Example 1) Benzamide Furan-2-ylmethyl, 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl Extended aromatic system; potential kinase binding
EP 4 219 465 A2 derivatives Benzamide Tetrahydro-2H-pyran-4-yloxy Variable (e.g., oxetan-3-ylamino) Enhanced solubility (tetrahydropyran-oxy linkage)

Key Observations :

  • Methyl vs. Methoxy : The 3-methyl group in the target compound likely enhances lipophilicity compared to the 3-methoxy analog, which may improve membrane permeability but reduce aqueous solubility .
  • Tetrahydro-2H-pyran-4-yl : This substituent is recurrent in analogs (e.g., EP 4 219 465 A2 derivatives) for its conformational flexibility and metabolic stability, as seen in kinase inhibitors .
  • Furan-2-ylmethyl : Found in the target compound and JXC010, this group may engage in π-π stacking or hydrogen bonding with biological targets, though its electron-rich nature could increase susceptibility to oxidative metabolism .

Key Observations :

  • Kinase Inhibition Potential: The target compound’s benzamide core and tetrahydro-2H-pyran-4-yl group align with CDK inhibitors (e.g., ABT-199), though its furan substituent distinguishes it from clinical candidates .
  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between 3-methylbenzoic acid and furan-2-ylmethyl/tetrahydropyran-4-yl amines, a route less complex than ABT-199’s multi-step process .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide can be described by its molecular formula C15H18N2O3C_{15}H_{18}N_{2}O_{3} and a molecular weight of 290.31 g/mol. The presence of a furan ring and a tetrahydropyran moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Research has indicated that compounds containing furan and tetrahydropyran structures exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various derivatives, including those similar to N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide, which showed promising cytotoxic effects against different cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases. For instance, studies have shown that derivatives with similar structures can act as selective inhibitors for sirtuins (SIRT), which are NAD+-dependent deacylases involved in cellular regulation and metabolism. The inhibition of SIRT2 has been linked to neuroprotective effects in models of neurodegenerative diseases, suggesting that N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide may possess similar properties .

Antimicrobial Activity

Preliminary evaluations have also indicated antimicrobial properties associated with compounds featuring furan moieties. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Neuroprotection : A recent study demonstrated that a related compound provided neuroprotection in a Parkinsonian neuronal cell death model by selectively inhibiting SIRT2, highlighting the therapeutic potential for neurodegenerative diseases .
  • Cytotoxicity : In vitro assays revealed that analogs of N-(furan-2-ylmethyl)-3-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic effects .

Research Findings Summary Table

Activity Target IC50 Value Reference
AnticancerVarious Cancer Cell LinesLow Micromolar
SIRT2 InhibitionSIRT20.39 - 1.45 μM
AntimicrobialBacterial StrainsVaries

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